molecular formula C12H16ClN3S B6489033 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride CAS No. 1216689-17-6

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride

Cat. No.: B6489033
CAS No.: 1216689-17-6
M. Wt: 269.79 g/mol
InChI Key: OXYURLZLRRZDMP-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Target of Action

The primary target of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is the protein S100B . S100B is a member of the S100 family of proteins containing 2 EF-hand calcium-binding motifs. It is involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation .

Mode of Action

It is known to interact with its target, s100b, leading to changes in the protein’s activity

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. Given its target, it is likely that it influences pathways involving S100B. S100B has been implicated in the regulation of protein phosphorylation, enzyme activity, calcium homeostasis, and the dynamics of cytoskeleton components .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with S100B. By modulating the activity of this protein, the compound could potentially influence a variety of cellular processes. The specific effects would depend on the context of the cells and tissues in which the interaction occurs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed studies on these aspects are currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride typically involves the reaction of 2-aminobenzothiazole with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of nanofiltration membranes can also be employed to remove impurities and achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the piperazine ring.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
  • 1-ethylpiperazine
  • 2-(4-methylpiperazin-1-yl)cyclopentanol

Comparison

Compared to similar compounds, 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride stands out due to its unique benzothiazole core, which imparts distinct chemical and biological properties. The presence of the benzothiazole ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry. Additionally, its synthetic accessibility and versatility in chemical reactions further contribute to its uniqueness .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.ClH/c1-14-6-8-15(9-7-14)12-13-10-4-2-3-5-11(10)16-12;/h2-5H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYURLZLRRZDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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